5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18530808
InChI: InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D
SMILES:
Molecular Formula: C5H5NO3
Molecular Weight: 131.12 g/mol

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid

CAS No.:

Cat. No.: VC18530808

Molecular Formula: C5H5NO3

Molecular Weight: 131.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid -

Specification

Molecular Formula C5H5NO3
Molecular Weight 131.12 g/mol
IUPAC Name 4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D
Standard InChI Key BNMPIJWVMVNSRD-MZCSYVLQSA-N
Isomeric SMILES [2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H]
Canonical SMILES CC1=CC(=NO1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this deuterated compound is C₅HD₄NO₃, with a molecular weight of 131.12 g/mol . Its structure features a deuterated methyl group (-CD₃) at the 5-position of the isoxazole ring and a deuterium atom at the 4-position, as illustrated by its SMILES notation: [2H]C1=C(C(=O)O)N=O[C]1C([2H])([2H])[2H] . Key physicochemical properties include:

PropertyValueSource
Melting Point106–110°C (lit.)
LogP (Partition Coefficient)Not explicitly reported
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
StabilityStable under standard conditions; hygroscopic

Quantum chemical calculations (e.g., B3LYP/6-31G(d,p)) have been employed to analyze electronic properties and tautomeric equilibria in related isoxazole derivatives, though specific data for this deuterated analog remain limited .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-(methyl-d₃)-3-isoxazole-4-d-carboxylic acid typically involves deuterium exchange or labeled precursor incorporation:

  • Deuteration of Methyl Groups: The methyl group at the 5-position is deuterated using D₂O or deuterated reagents under acidic or basic conditions .

  • Isoxazole Ring Formation: Cyclocondensation of deuterated nitrile oxides with acetylenic carboxylates, followed by hydrolysis and purification .

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation into peptide chains via Fmoc chemistry, leveraging ultrasonic agitation to enhance coupling efficiency .

A representative protocol from the literature involves reacting 4-amino-3,5-dimethylisoxazole with deuterated acetic anhydride in the presence of sodium acetate, followed by chromatographic purification .

Analytical Characterization

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 131.12 [M+H]⁺, with deuterium incorporation validated by isotopic patterns .

  • NMR Spectroscopy: ¹H NMR shows absence of proton signals at the 4-position and methyl group, replaced by deuterium-induced splitting .

  • X-ray Crystallography: Non-deuterated analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) reveal planar isoxazole rings with dihedral angles of 56.64° relative to substituents .

Applications in Pharmaceutical Research

Metabolic Tracing

As a labeled metabolite of UTL-5b (a leflunomide analog), this compound enables precise quantification in biological matrices. Its deuterium labeling minimizes interference from endogenous compounds in LC-MS/MS assays, improving sensitivity and specificity .

Peptidomimetics and Drug Design

Isoxazole derivatives are widely explored as β-amino acid surrogates in hybrid peptides. The deuterated variant enhances metabolic stability while retaining bioactivity, as demonstrated in studies of α4β2-nAChR partial agonists for depression .

Analytical Standards

Pharmacological and Toxicological Insights

Immunomodulatory Effects

Non-deuterated analogs exhibit dose-dependent immunomodulatory activity:

  • Humoral Response: Enhancement of antibody production in murine models at 10–50 mg/kg .

  • Cellular Response: Suppression of ConA-induced splenocyte proliferation, suggesting T-cell modulation .

ADMET Profile

  • Plasma Protein Binding (PPB): <90% for related compounds, indicating favorable free drug availability .

  • CYP450 Metabolism: Minimal interaction with CYP3A4/2D6, reducing drug-drug interaction risks .

  • Cardiovascular Safety: No significant hERG channel inhibition at therapeutic concentrations .

Future Directions and Challenges

  • Synthetic Optimization: Developing cost-effective deuteration methods to scale production .

  • Therapeutic Expansion: Exploring applications in oncology (e.g., kinase inhibitors) and neurology .

  • Environmental Impact: Assessing biodegradation pathways of deuterated pharmaceuticals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator